

Application Notes and Protocols: Utilizing 14,15-EET-SI in Cultured Endothelial Cells

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Compound of Interest

Compound Name: 14,15-EET-SI

Cat. No.: B15622477

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Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid produced by cytochrome P450 epoxygenases. It plays a crucial role in regulating vascular function and has emerged as a promising target for therapeutic intervention in cardiovascular diseases. **14,15-EET-SI** is a commercially available, stable analog of 14,15-EET, facilitating its use in in vitro studies. These application notes provide detailed protocols for investigating the effects of **14,15-EET-SI** on cultured endothelial cells, a critical component of the vascular system.

Mechanism of Action

14,15-EET exerts its effects on endothelial cells through multiple signaling pathways, leading to the regulation of cell survival, proliferation, migration, and angiogenesis. Key pathways include:

- **mTORC2/Akt Signaling:** 14,15-EET activates the mTORC2 complex, leading to the phosphorylation and activation of Akt. This pathway is crucial for inhibiting endothelial cell senescence.^[1]
- **SIRT1/FOXO3a Pathway:** Under conditions of cellular stress, such as glucose deprivation, 14,15-EET can activate the SIRT1/FOXO3a pathway, which is involved in promoting cell survival and reducing apoptosis.^[2]

- Src and STAT3 Signaling: 14,15-EET can induce the phosphorylation of Src and STAT3, leading to the upregulation of vascular endothelial growth factor (VEGF) expression and promoting angiogenesis.[3]
- PI3K/Akt and ERK Signaling: These pathways are also activated by 14,15-EET and are involved in mediating its pro-proliferative and anti-apoptotic effects.[4]

Data Presentation

The following tables summarize quantitative data on the effects of 14,15-EET on endothelial cells, as reported in the literature. These values can serve as a starting point for experimental design.

Table 1: Effects of 14,15-EET on Endothelial Cell Function

Parameter	Cell Type	14,15-EET Concentration	Observed Effect	Reference
Cell Viability	Human Cerebral Microvascular Endothelial Cells (hCMECs)	1 μ M	Increased cell viability under oxygen-glucose deprivation/reperfusion (OGD/R)	[2]
Apoptosis	hCMECs	1 μ M	Reduced apoptosis rate under OGD/R	[2]
VEGF Expression (mRNA)	Human Dermal Microvascular Endothelial Cells (HDMVECs)	0.1 μ M	~5-fold increase after 4 hours	[3]
VEGF Expression (Protein)	HDMVECs	0.1 μ M	~2-fold increase after 4 hours	[3]
STAT-3 Phosphorylation	HDMVECs	0.1 μ M	~2-fold increase in nuclear fraction	[3]

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of **14,15-EET-SI** on cultured endothelial cells.

Endothelial Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of **14,15-EET-SI** on the proliferation of endothelial cells.

Materials:

- Cultured endothelial cells (e.g., HUVECs, HDMVECs)

- Complete cell culture medium
- **14,15-EET-SI** stock solution (e.g., in ethanol or DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed endothelial cells into a 96-well plate at a density of 5×10^3 cells/well in 100 μ L of complete medium.
- Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Prepare serial dilutions of **14,15-EET-SI** in serum-free medium. A suggested concentration range is 0.01 μ M to 10 μ M. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest **14,15-EET-SI** concentration).
- Replace the medium in each well with 100 μ L of the prepared **14,15-EET-SI** dilutions or vehicle control.
- Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell proliferation as a percentage of the vehicle control.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of **14,15-EET-SI** on the migratory capacity of endothelial cells. [\[5\]](#)

Materials:

- Cultured endothelial cells
- Complete cell culture medium
- 6-well or 12-well plates
- **14,15-EET-SI** stock solution
- Sterile 200 μ L pipette tip or a cell scraper
- Microscope with a camera

Procedure:

- Seed endothelial cells into a 6-well or 12-well plate and grow to a confluent monolayer.
- Create a "scratch" or "wound" in the monolayer using a sterile 200 μ L pipette tip.
- Gently wash the wells with PBS to remove detached cells.
- Replace the medium with serum-free medium containing different concentrations of **14,15-EET-SI** (e.g., 0.1 μ M, 1 μ M) or a vehicle control.
- Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) at the same position.
- Quantify the migration by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ).
- Calculate the percentage of wound closure relative to the initial scratch area.

Endothelial Cell Tube Formation Assay (on Matrigel)

This assay assesses the ability of **14,15-EET-SI** to promote the formation of capillary-like structures, a key step in angiogenesis.^{[6][7][8]}

Materials:

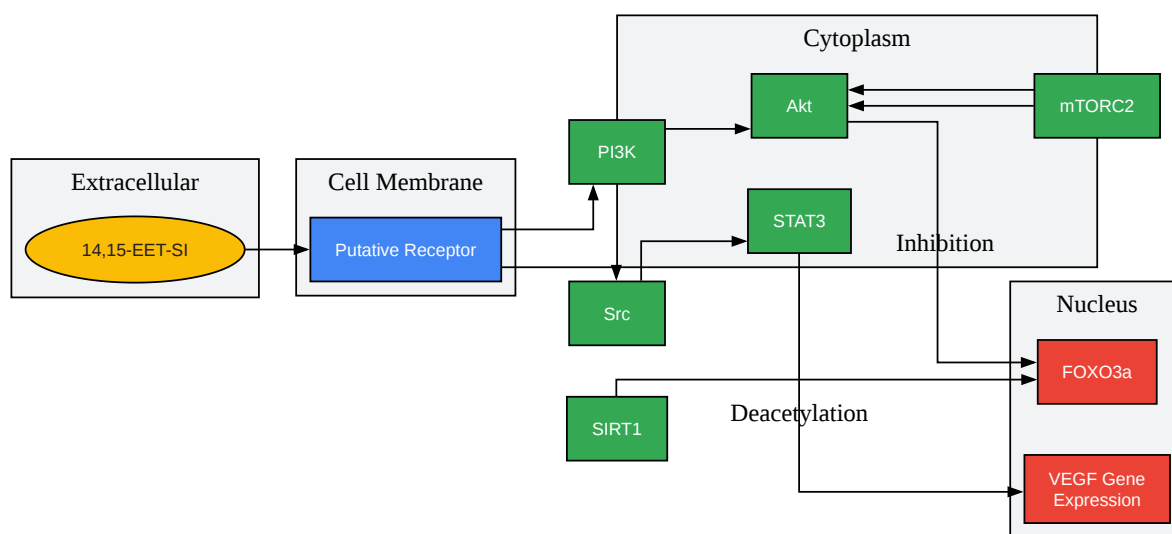
- Cultured endothelial cells
- Serum-free or low-serum cell culture medium
- Growth Factor Reduced Matrigel (or other basement membrane extract)
- 96-well or 48-well plates, pre-chilled
- **14,15-EET-SI** stock solution
- Microscope with a camera

Procedure:

- Thaw Matrigel on ice overnight at 4°C.
- Coat the wells of a pre-chilled 96-well or 48-well plate with 50-100 µL of Matrigel.
- Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
- Harvest endothelial cells and resuspend them in serum-free or low-serum medium at a density of 2×10^5 cells/mL.
- Add **14,15-EET-SI** to the cell suspension at the desired concentrations (e.g., 0.1 µM, 1 µM) or a vehicle control.
- Seed 100 µL of the cell suspension onto the solidified Matrigel.
- Incubate for 4-18 hours at 37°C.
- Visualize and capture images of the tube-like structures using a microscope.

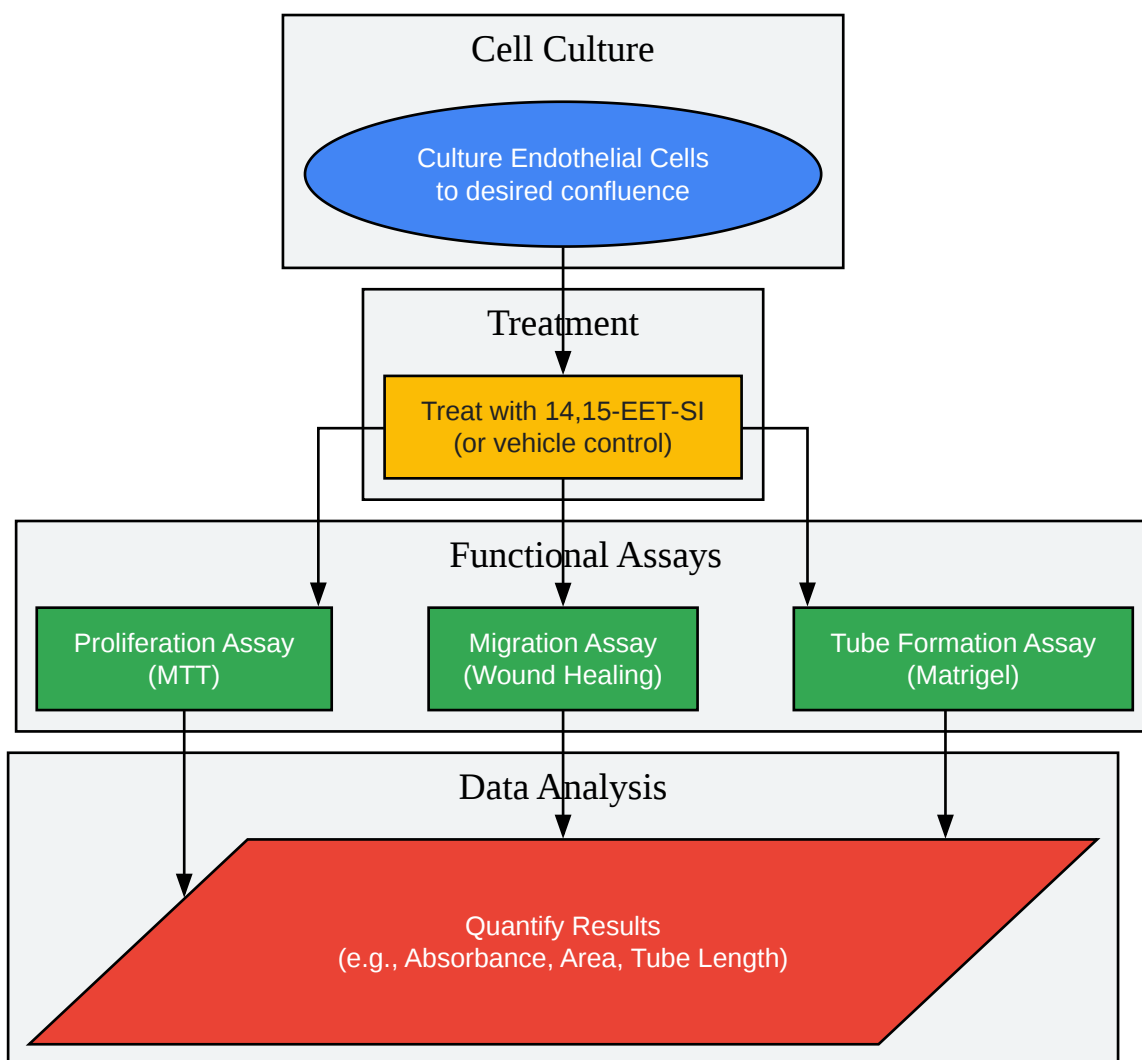
- Quantify tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Mandatory Visualizations



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Caption: Signaling pathways activated by **14,15-EET-SI** in endothelial cells.



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Caption: General experimental workflow for studying **14,15-EET-SI** effects.

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